molecular formula C20H20N4O7S B11995017 Methyl 4-({2-[(1-ethyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)carbonyl]hydrazino}sulfonyl)phenylcarbamate

Methyl 4-({2-[(1-ethyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)carbonyl]hydrazino}sulfonyl)phenylcarbamate

Cat. No.: B11995017
M. Wt: 460.5 g/mol
InChI Key: LGJZFXDHTYFMKH-UHFFFAOYSA-N
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Description

Methyl 4-({2-[(1-ethyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)carbonyl]hydrazino}sulfonyl)phenylcarbamate, with the chemical formula C20H20N4O7S, is a complex organic compound. Let’s break down its structure:

  • The core consists of a quinoline ring system, which imparts aromaticity and contributes to its biological activity.
  • The carbamate group (CONH2) is attached to the phenyl ring, enhancing solubility and stability.
  • The hydrazine moiety (NHNH2) plays a crucial role in its reactivity.

Preparation Methods

Synthetic Routes::

    Condensation Reaction:

Industrial Production::
  • Industrial-scale production typically involves batch or continuous processes.
  • Precursor chemicals are carefully selected to optimize yield and purity.
  • Purification steps, such as recrystallization or chromatography, ensure high-quality material.

Chemical Reactions Analysis

Reactivity::

    Oxidation: The hydroxyl group on the quinoline ring can undergo oxidation to form a quinone.

    Substitution: The carbamate group is susceptible to nucleophilic substitution reactions.

    Hydrolysis: The ester linkage can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions::

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromic acid (H2CrO4).

    Substitution: Alkylating agents (e.g., methyl iodide) or nucleophiles (e.g., amines).

    Hydrolysis: Acidic (HCl) or basic (NaOH) hydrolysis.

Major Products::
  • Oxidation: Quinone derivatives.
  • Substitution: Alkylated or aminated products.
  • Hydrolysis: Hydrolyzed carbamate and quinoline derivatives.

Scientific Research Applications

    Medicine: Investigated for potential antitumor and antimicrobial properties.

    Chemistry: Used as a building block in organic synthesis.

    Industry: Employed in the development of novel materials.

Mechanism of Action

    Targets: The compound likely interacts with enzymes or receptors involved in cellular processes.

    Pathways: Further research is needed to elucidate specific pathways.

Comparison with Similar Compounds

    Unique Features: Its combination of quinoline, carbamate, and hydrazine functionalities sets it apart.

    Similar Compounds:

Properties

Molecular Formula

C20H20N4O7S

Molecular Weight

460.5 g/mol

IUPAC Name

methyl N-[4-[[(1-ethyl-4-hydroxy-2-oxoquinoline-3-carbonyl)amino]sulfamoyl]phenyl]carbamate

InChI

InChI=1S/C20H20N4O7S/c1-3-24-15-7-5-4-6-14(15)17(25)16(19(24)27)18(26)22-23-32(29,30)13-10-8-12(9-11-13)21-20(28)31-2/h4-11,23,25H,3H2,1-2H3,(H,21,28)(H,22,26)

InChI Key

LGJZFXDHTYFMKH-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=CC=CC=C2C(=C(C1=O)C(=O)NNS(=O)(=O)C3=CC=C(C=C3)NC(=O)OC)O

Origin of Product

United States

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